molecular formula C15H14O3 B1296146 2,4'-Dimethoxybenzophenone CAS No. 5449-69-4

2,4'-Dimethoxybenzophenone

Cat. No. B1296146
CAS RN: 5449-69-4
M. Wt: 242.27 g/mol
InChI Key: QWWJLMQOKZOTNX-UHFFFAOYSA-N
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Description

2,4'-Dimethoxybenzophenone is a chemical compound that is part of the benzophenone family. It is characterized by the presence of two methoxy functional groups attached to a benzophenone backbone. This compound is relevant in various chemical reactions and has been studied for its physical and chemical properties, as well as its potential applications in different fields such as materials science and organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 2,4'-Dimethoxybenzophenone has been explored in various studies. For instance, 2,4-dimethoxy-4'-hydroxybenzophenone can be synthesized through a Friedel–Crafts reaction involving 4-hydroxybenzoic acid and 1,3-dimethoxybenzene in the presence of ZnCl2 and POCl3 . This method showcases the typical approach of forming benzophenone derivatives through the use of aromatic substitution reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4'-Dimethoxybenzophenone has been investigated using techniques such as gas-phase electron diffraction and quantum chemical calculations. For example, the molecular structure and conformational properties of 2-methoxyphenol and 1,2-dimethoxybenzene have been studied, revealing the presence of stable conformers and the influence of methoxy groups on the overall molecular geometry . These findings are crucial for understanding the behavior of 2,4'-Dimethoxybenzophenone at the molecular level.

Chemical Reactions Analysis

Chemical reactions involving benzophenone derivatives often lead to the formation of complex structures. For instance, the reaction of 4,4'-dimethoxythiobenzophenone with tetracyanoethylene results in an unusual thiacyclopent-2-ene structure . This highlights the reactivity of benzophenone derivatives and their potential to undergo unique transformations, which could be relevant for the study of 2,4'-Dimethoxybenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are of significant interest. For example, 2,4-dimethoxy-4'-hydroxybenzophenone has a melting point range of 138-142°C and is available in solid form . The presence of methoxy groups can influence the compound's solubility, melting point, and other physical properties. Additionally, the intramolecular hydrogen bonding in 2,2',4,4'-tetrahydroxybenzophenone demonstrates the potential for hydrogen bonding in similar compounds, which can affect their chemical behavior and stability .

Scientific Research Applications

  • 2,4’-Dimethoxybenzophenone is a chemical compound with the molecular formula C15H14O3 . It appears as a white or colorless powder to crystal .
  • It has a melting point of 90-93°C or 96.0 to 100.0°C , depending on the source.
  • This compound is used in various scientific fields, but specific applications are not mentioned in the sources I found .

properties

IUPAC Name

(2-methoxyphenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWJLMQOKZOTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280330
Record name 2,4'-Dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4'-Dimethoxybenzophenone

CAS RN

5449-69-4
Record name 5449-69-4
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4'-Dimethoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50280330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-Dimethoxybenzophenone
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2.63 g of (4-methoxyphenyl)(2-methoxyphenyl)methanol 51 are dissolved in dichloromethane, and 5.03 g of Dess-Martin reagent are added. The mixture is stirred at room temperature for 2 h. Then 20% Na2SO3 and NaHCO3 solution are added, and the mixture is extracted with diethyl ether. The organic phase is extracted with saturated NaCl solution and dried over sodium sulfate. The solution is concentrated in vacuo and purified by column filtration. 2.61 g of 52 are obtained. C15H14O3 (242.28) MS (ESI+) 243.04 (M+H+)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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